molecular formula C10H14N2O B13960157 2-(Pyridin-2-ylmethyl)morpholine

2-(Pyridin-2-ylmethyl)morpholine

Cat. No.: B13960157
M. Wt: 178.23 g/mol
InChI Key: RPNRCILVPZBXOS-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethyl)morpholine typically involves the reaction of pyridine-2-carbaldehyde with morpholine in the presence of a reducing agent. One common method is the reductive amination process, where pyridine-2-carbaldehyde is reacted with morpholine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding this compound in good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives, although this is less common.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridin-2-yl-methanone derivatives.

    Substitution: Various substituted morpholine derivatives depending on the electrophile used.

    Reduction: Reduced forms of the original compound, though specific products depend on the reaction conditions.

Scientific Research Applications

2-(Pyridin-2-ylmethyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to interact with various biological molecules, influencing processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(pyridin-2-ylmethyl)morpholine

InChI

InChI=1S/C10H14N2O/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11H,5-8H2

InChI Key

RPNRCILVPZBXOS-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CC2=CC=CC=N2

Origin of Product

United States

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